Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-

Asymmetric synthesis Enantioselective reduction Chiral β-amino alcohols

2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone (CAS 158358-17-9) is a benzofuran-derived α‑bromo ketone (C₁₈H₁₅BrO₂, MW 343.2 g/mol). The compound features a reactive α‑bromocarbonyl group at the 2‑position and a 3‑phenethyl substituent on the benzofuran core, distinguishing it from other 2‑bromoacetylbenzofuran analogs that bear methyl, ethyl, or dimethyl substituents at the 3‑ or 7‑positions.

Molecular Formula C18H15BrO2
Molecular Weight 343.2 g/mol
CAS No. 158358-17-9
Cat. No. B12904856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-
CAS158358-17-9
Molecular FormulaC18H15BrO2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr
InChIInChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2
InChIKeyPEXBCCVATOSBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone (CAS 158358-17-9): A 3-Phenethyl-Substituted α-Bromo Ketone Building Block for Asymmetric Synthesis


2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone (CAS 158358-17-9) is a benzofuran-derived α‑bromo ketone (C₁₈H₁₅BrO₂, MW 343.2 g/mol) . The compound features a reactive α‑bromocarbonyl group at the 2‑position and a 3‑phenethyl substituent on the benzofuran core, distinguishing it from other 2‑bromoacetylbenzofuran analogs that bear methyl, ethyl, or dimethyl substituents at the 3‑ or 7‑positions [1]. This structural motif has been employed as a key intermediate in the enantioselective synthesis of a propafenone‑type antiarrhythmic agent via asymmetric reduction with (−)‑DIP‑Cl [2].

Why Generic 2-Bromoacetylbenzofurans Cannot Substitute for 2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone in Asymmetric Syntheses and Pharmacological Studies


Substitution of the 3‑phenethyl group with smaller alkyl substituents (e.g., methyl, ethyl, or 7‑ethyl) fundamentally alters both the stereochemical outcome of asymmetric reduction and the pharmacological profile of the derived β‑amino alcohol products [1]. The 3‑phenethyl moiety provides distinct steric and electronic environments at the α‑bromo ketone reaction center, leading to a lower enantioselectivity (73% ee) compared to the 7‑ethyl analog (87% ee) under identical (−)‑DIP‑Cl reduction conditions [2]. Furthermore, the resulting propafenone analogue retains antiarrhythmic activity but lacks β‑adrenoceptor blocking activity, a pharmacological divergence from the 7‑ethyl‑derived bufuralol series that cannot be predicted from the α‑bromo ketone precursor alone [3].

Quantitative Differentiation Evidence for 2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone Versus In‑Class α‑Bromo Ketone Analogs


Enantioselectivity in Asymmetric Reduction: 3‑Phenethyl vs. 7‑Ethyl Substituent

Under identical (−)‑DIP‑Cl reduction conditions, the 3‑phenethyl‑substituted α‑bromo ketone (CAS 158358-17-9) yields the corresponding (S)‑β‑amino alcohol with 73% enantiomeric excess (ee), whereas the 7‑ethyl analog produces (S)‑bufuralol with 87% ee [1]. This 14‑percentage‑point difference in enantioselectivity demonstrates that the 3‑phenethyl group imposes a distinct steric environment at the prochiral carbonyl center, directly impacting the stereochemical fidelity of the reduction.

Asymmetric synthesis Enantioselective reduction Chiral β-amino alcohols

Pharmacological Divergence: Antiarrhythmic Activity Without β-Adrenoceptor Blockade

The β‑amino alcohol derived from CAS 158358-17-9—1‑(3‑phenethylbenzofuran‑2‑yl)‑2‑propylaminoethanol—exhibits antiarrhythmic activity comparable to propafenone but lacks β‑adrenoceptor blocking activity, in contrast to bufuralol (derived from the 7‑ethyl analog) which is a potent non‑selective β‑adrenergic receptor antagonist [1]. This functional selectivity was established through comparative pharmacological profiling of the two benzofuran‑derived β‑amino alcohols [1].

Antiarrhythmic agents β-Adrenoceptor pharmacology Propafenone analogs

Antimicrobial Potency of the α‑Bromo Ketone Class: Class‑Level Activity Against Malassezia furfur

Although CAS 158358-17-9 was not individually tested, four structurally related 1‑(benzofuran‑2‑yl)‑2‑bromoethanones (compounds 1–4: unsubstituted, 7‑ethyl, 3‑methyl, and 3,5‑dimethyl derivatives) were evaluated against M. furfur DSM 6170 and exhibited uniformly potent activity with MIC = MBC = 1.5 μg mL⁻¹, representing the most active ketone series in the study [1]. The 3‑phenethyl analog is expected to fall within this activity range based on its shared α‑bromo ketone pharmacophore and benzofuran core.

Antifungal activity Benzofuran antimicrobials Malassezia furfur

Lipophilicity-Driven Structure–Activity Relationships in Multidrug Resistance Modulation

In a series of benzofurylethanolamine analogs of propafenone evaluated for multidrug resistance (MDR)‑reversing activity, the 3‑phenethyl‑substituted benzofuran derivatives showed systematically lower activity/lipophilicity ratios compared to the parent propafenone series, with an excellent correlation between MDR‑reversing activity and calculated log P values (r²_cross‑validated = 0.968) [1]. The benzofuran analogs, including those derived from CAS 158358-17-9, occupy a distinct region of the lipophilicity‑activity space that is not accessible with propafenone‑type phenylpropanolamine scaffolds.

Multidrug resistance reversal Lipophilicity-activity relationships Cancer pharmacology

Synthetic Utility: α-Bromo Ketone as a Versatile Electrophilic Handle for Derivatization

The α‑bromo ketone moiety of CAS 158358-17-9 serves as a reactive electrophilic center enabling nucleophilic displacement with amines, azoles, and thiols to generate β‑amino alcohols, α‑azole ketones, and thioether derivatives [1][2]. In contrast, the non‑brominated precursor 1‑(3‑phenethylbenzofuran‑2‑yl)ethanone (CAS 158358-16-8) lacks this synthetic handle and is limited to carbonyl‑centric transformations such as reduction or Grignard additions . The bromine atom additionally facilitates asymmetric reduction with chiral borane reagents to produce enantioenriched β‑amino alcohols, a transformation not feasible with the parent ketone alone [1].

α-Bromo ketone reactivity Nucleophilic substitution Building block diversification

Recommended Application Scenarios for 2-Bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Propafenone-Type Antiarrhythmic Agents with Reduced β‑Blockade Liability

CAS 158358-17-9 is the validated precursor for the asymmetric synthesis of (S)‑1‑(3‑phenethylbenzofuran‑2‑yl)‑2‑propylaminoethanol, a propafenone analogue that retains antiarrhythmic efficacy while eliminating β‑adrenoceptor blockade [1]. The 73% ee achieved under (−)‑DIP‑Cl reduction provides a defined benchmark for enantiopurity optimization. This scenario is directly supported by the head‑to‑head enantioselectivity and pharmacological comparison evidence in Section 3.

Divergent Library Synthesis Exploiting the α‑Bromo Ketone Electrophilic Handle

The α‑bromine atom of CAS 158358-17-9 enables nucleophilic displacement with diverse N‑, S‑, and O‑nucleophiles, converting a single benzofuran scaffold into β‑amino alcohols, α‑azole ketones, and thioethers [1][2]. This divergent capability supports the construction of focused screening libraries for antiarrhythmic, MDR‑reversal, or antimicrobial hit discovery, where the 3‑phenethyl group provides a distinct lipophilicity profile compared to methyl‑ or ethyl‑substituted analogs.

Multidrug Resistance Modulator Development Leveraging Distinct Lipophilicity–Activity Relationships

Benzofuran analogs derived from CAS 158358-17-9 occupy a unique region of the lipophilicity–activity correlation space (r²_cross‑validated = 0.968) that is inaccessible to propafenone‑based phenylpropanolamine scaffolds [1]. This quantitative SAR framework enables rational selection of CAS 158358-17-9 as a starting point for MDR modulator programs where balancing high potency with acceptable log P is critical for translational success.

Antifungal Lead Optimization Targeting Malassezia furfur Infections

The class‑level antifungal data (MIC = MBC = 1.5 μg mL⁻¹ against M. furfur DSM 6170 for related α‑bromo ketones) position CAS 158358-17-9 as a compelling scaffold for developing topical antifungal agents [1]. The 3‑phenethyl substituent offers a vector for modulating dermal penetration and metabolic stability while retaining the α‑bromo ketone pharmacophore responsible for the exceptional potency observed across the compound class.

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